(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The nitro group is often reactive, and the alkyne in the prop-2-yn-1-yl group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar nitro group and the aromatic benzo[d]thiazole ring could influence its solubility, while the alkyne could affect its reactivity .Scientific Research Applications
1. Pharmacokinetics and Metabolism
A study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the pharmacokinetics and metabolic pathways of new therapeutic agents. This research could be relevant for assessing the metabolic stability and elimination pathways of similar compounds (Renzulli et al., 2011).
2. Genotoxicity and Carcinogenicity
Investigations into the genotoxicity and carcinogenicity of nitro aromatic hydrocarbons provide insights into the potential health risks associated with exposure to these compounds. Such studies are crucial for evaluating the safety profile of new chemicals before their commercial use (Tokiwa et al., 1994).
3. Detection of Hypoxia in Tumors
The development of tracers like SR4554 for 19F magnetic resonance spectroscopy illustrates the application of novel compounds in medical diagnostics, specifically in detecting hypoxia in tumors. This research could guide the development of diagnostic agents based on similar chemical frameworks (Lee et al., 2009).
4. Anaesthesia Induction and Recovery
Research on desflurane's induction and recovery characteristics in day case patients demonstrates the application of fluorine-substituted ethers in anesthesia, providing a basis for exploring similar compounds for anesthetic use (Wrigley et al., 1991).
5. Metabolite Identification
Studies identifying metabolites of compounds like zonampanel underscore the importance of metabolic profiling in understanding drug action and optimizing therapeutic efficacy. This approach can be applied to the metabolic study of similar compounds to identify active metabolites and potential pathways of drug action (Minematsu et al., 2005).
Future Directions
Further studies could explore the synthesis, structure, reactivity, and potential biological activity of this compound. This could include experimental work to synthesize the compound and determine its structure, computational studies to predict its properties, and biological assays to test its activity .
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O4S/c1-2-5-19-13-9(17)6-8(16)7-11(13)25-15(19)18-14(21)10-3-4-12(24-10)20(22)23/h1,3-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOMZMNWFPUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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